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Compound of Interest

Compound Name:
Methyl 2-chloro-5-

nitrophenylacetate

CAS No.: 219712-63-7

Cat. No.: B6321482

Get Quote

Executive Summary & Compound Profile
Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7) is a specialized bifunctional

building block. Its utility stems from the specific relative positioning of its three functional

groups:

Electrophilic Core (Aromatic Ring): Activated for Nucleophilic Aromatic Substitution (

).

Nucleophilic Potential (

-Carbon): Acidic methylene capable of alkylation.

Cyclization Handle (Ester): Precursor for lactam formation.

Critical Differentiator: Unlike many of its isomers, the 2-chloro-5-nitro substitution pattern places

the chlorine atom para to the nitro group. This geometric alignment maximizes electronic
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activation, making this isomer uniquely suited for one-pot indole/oxindole syntheses via

cascade reactions.

Feature
Methyl 2-chloro-5-
nitrophenylacetate

Isomer A: 2-chloro-
4-nitro

Isomer B: 4-chloro-
3-nitro

Cl vs.

Relationship

Para (Highly

Activated)
Meta (Deactivated) Ortho (Activated)

Reactivity

High (

)

Low (Requires

catalysis)

High (Steric issues

may apply)

Primary Application
5-Nitrooxindole

Synthesis
-Alkylation / C-H

Activation
6-Substituted Indoles

-CH Acidity
Moderate (Inductive

only)

High (Resonance

stabilized)
Moderate

Mechanistic Analysis: The "Why" Behind the Reactivity
To select the correct isomer, one must understand the competing electronic effects governing

the molecule's behavior.

A. Nucleophilic Aromatic Substitution (

)
The rate-determining step in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

for these substrates is the formation of the Meisenheimer Complex.[1] This anionic
intermediate must be stabilized by an electron-withdrawing group (EWG) located ortho or para
to the leaving group (Cl).[2]

Target Molecule (2-Cl, 5-

): The nitro group is para to the chlorine. The negative charge in the Meisenheimer complex
can delocalize directly onto the nitro oxygens. This results in a low activation energy and
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rapid reaction with amines or azides.

Isomer A (2-Cl, 4-

): The nitro group is meta to the chlorine. The negative charge cannot delocalize onto the
nitro group.

is effectively blocked under standard conditions, often requiring transition metal catalysis
(Buchwald-Hartwig) instead.

B. Cyclization Geometry (Oxindole Formation)
For synthesizing oxindoles (indolin-2-ones), the nitrogen source must be introduced at the

ortho position relative to the acetate side chain.

Target Molecule: Displacement of the 2-Cl (ortho to acetate) places the amine exactly where

it is needed to attack the ester and close the 5-membered lactam ring.

Isomer B (4-Cl, 3-

): While reactive toward

(ortho activation), the leaving group is para to the acetate. Substitution here places the
amine too far away to cyclize, leading to linear products rather than heterocycles.

Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways dictated by the substitution pattern.
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Mechanism Key

Methyl 2-chloro-5-nitrophenylacetate

Meisenheimer Complex
(Stabilized by p-NO2)+ R-NH2 (SNAr)

Isomer: 2-chloro-4-nitro
(Cl meta to NO2)

Compare vs

Methyl 2-amino-5-nitrophenylacetate- HCl 5-Nitrooxindole
(Cyclized Product)

Intramolecular
Cyclization

No Reaction / Slow
(Unstable Intermediate)

+ R-NH2

Blue Path: High Reactivity

Red Path: Kinetic Dead End

Click to download full resolution via product page

Caption: Mechanistic divergence between the target molecule (Blue path) and its meta-

substituted isomer (Red path) during nucleophilic attack.[3][4][5]

Experimental Protocol: Synthesis of 5-Nitrooxindole
This protocol validates the high reactivity of the 2-chloro-5-nitro isomer. This reaction is difficult

or impossible with the 2-chloro-4-nitro isomer without Pd-catalysis.

Objective: Conversion of Methyl 2-chloro-5-nitrophenylacetate to 5-nitrooxindole via cascade

ammonolysis/cyclization.

Reagents:

Methyl 2-chloro-5-nitrophenylacetate (1.0 equiv)[6]

Ammonium hydroxide (28% NH₃ in H₂O, 10.0 equiv) or Methanolic Ammonia (7N)

Solvent: Ethanol or DMSO

Catalyst (Optional): CuI (0.1 equiv) can accelerate the initial displacement if steric bulk is

high, but often unnecessary for this activated substrate.

Step-by-Step Workflow:
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Dissolution: In a pressure tube or autoclave, dissolve 10 mmol of Methyl 2-chloro-5-
nitrophenylacetate in 20 mL of Ethanol.

Reagent Addition: Add 100 mmol of Ammonium hydroxide. The excess ammonia serves as

both the nucleophile and the base to neutralize HCl.

Heating (

): Seal the vessel and heat to 80–100°C for 4–6 hours.

Note: The solution will turn deep yellow/orange, indicating the formation of the

nitrophenylamine intermediate.

Cyclization: Continue heating. The intermediate amine (Methyl 2-amino-5-

nitrophenylacetate) will spontaneously attack the adjacent methyl ester.

Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the starting material

(

) and the transient amine, converging to the polar oxindole product (

).

Workup: Cool to room temperature. Acidify carefully to pH 5 with 1N HCl to protonate the

oxindole nitrogen (if existing as a salt). The product, 5-nitrooxindole, typically precipitates as

a tan/brown solid.

Purification: Filter the solid and wash with cold water and minimal cold ethanol. Recrystallize

from Ethanol/Water if necessary.

Expected Yield: 75–85%

Data Summary: Isomer Selection Matrix
Use this table to select the correct isomer for your specific transformation.
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Reaction Type Target: 2-Cl-5- Isomer: 2-Cl-4- Isomer: 4-Cl-3-

Amination (

)

Excellent. Fast

reaction at 80°C.

Poor. Fails or requires

>150°C/Catalyst.

Good. Fast reaction,

but product is linear.

Oxindole Formation
Yes. Spontaneous

cyclization.

Difficult. Requires

forcing conditions.

Impossible. Geometry

prevents ring closure.

Alkylation (

-C)

Good.

.

Excellent.

(Resonance

stabilized).

Good. Similar to

target.

Reduction (

)

Forms 2-chloro-5-

amino (stable).

Forms 2-chloro-4-

amino (stable).

Forms 4-chloro-3-

amino (stable).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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